molecular formula C27H25NO4 B8257460 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Cat. No.: B8257460
M. Wt: 427.5 g/mol
InChI Key: OYQJCYXNLDUARS-UHFFFAOYSA-N
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Description

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is a complex organic compound with the molecular formula C21H21NO4 and a molecular weight of 351.40 g/mol . This compound is known for its unique chemical structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a piperidine ring. It is commonly used in various scientific research fields due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with the Fmoc group. One common method is the reaction of 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which is then reacted with the piperidine derivative . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in DMF for Fmoc deprotection.

Major Products Formed

Scientific Research Applications

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where the compound helps in the stepwise construction of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is unique due to the presence of both the Fmoc group and the phenyl group, which confer specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQJCYXNLDUARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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